molecular formula C8H6ClN3O B12919458 5-(3-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one CAS No. 62036-21-9

5-(3-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B12919458
CAS No.: 62036-21-9
M. Wt: 195.60 g/mol
InChI Key: JUVRBKARTKAMIG-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorobenzohydrazide. This intermediate is then reacted with formic acid or formamide to yield the desired triazole compound.

Industrial Production Methods

In an industrial setting, the production of 5-(3-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts and automated reaction systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(3-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and other diseases.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one
  • 5-(2-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one
  • 5-Phenyl-1H-1,2,4-triazol-3(2H)-one

Uniqueness

5-(3-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one is unique due to the position of the chlorine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.

Properties

CAS No.

62036-21-9

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

3-(3-chlorophenyl)-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C8H6ClN3O/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)

InChI Key

JUVRBKARTKAMIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=O)N2

Origin of Product

United States

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